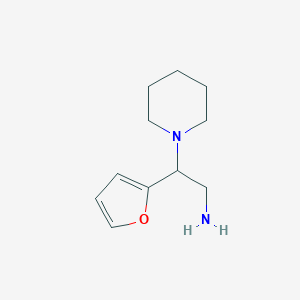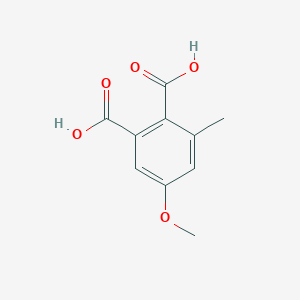
Boc-D-亮氨醇
描述
Boc-D-Leucinol, also known as ®-N-(tert-Butoxycarbonyl)leucinol, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis and serves as a chiral building block in organic synthesis. The compound has the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol .
科学研究应用
Boc-D-Leucinol is widely used in scientific research, including:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of peptides and proteins for biological studies.
Medicine: Boc-D-Leucinol is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
作用机制
Target of Action
Boc-D-Leucinol is primarily used in peptide synthesis . It is a derivative of the amino acid leucine, and it plays a crucial role in the synthesis of enantiomerically pure α-methyl amines . The primary targets of Boc-D-Leucinol are the enzymes involved in peptide synthesis .
Mode of Action
The compound interacts with its targets by participating in the Boc solid-phase peptide synthesis . This process involves the formation of peptide bonds, which are crucial for the creation of proteins. Boc-D-Leucinol, being an amino acid derivative, provides the necessary building blocks for this process .
Biochemical Pathways
Boc-D-Leucinol is involved in the metabolic pathways related to protein synthesis . As a derivative of leucine, it plays a role in the central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
It’s known that the compound has a molecular weight of 21731 , and it’s a light yellowish liquid at room temperature . It has a boiling point of 213 °C and a density of 0.983 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The primary result of Boc-D-Leucinol’s action is the synthesis of peptides . By participating in peptide synthesis, Boc-D-Leucinol contributes to the creation of proteins, which are essential for various biological functions.
Action Environment
The action of Boc-D-Leucinol can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It’s recommended to store the compound at 2-8 °C . Moreover, safety measures indicate that it should be handled with care to avoid exposure to skin and eyes .
准备方法
Synthetic Routes and Reaction Conditions
Boc-D-Leucinol can be synthesized through the reduction of Boc-D-leucinal. The process involves the use of lithium aluminum hydride as a reducing agent in an anhydrous ethyl ether solution. The reaction is carried out under an argon atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, Boc-D-Leucinol is produced using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Boc-D-Leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form Boc-D-leucinal.
Reduction: The compound can be reduced to form Boc-D-leucine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and sodium hypochlorite.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Boc-D-leucinal
Reduction: Boc-D-leucine
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
D-Leucinol: The alcohol form of D-Leucine, used in protein synthesis.
N-Benzoyl-D-leucinol: A derivative used in organic synthesis.
N-(tert-Butoxycarbonyl)-L-leucine: Another derivative used in peptide synthesis .
Uniqueness
Boc-D-Leucinol is unique due to its specific chiral configuration and the presence of the tert-butoxycarbonyl protecting group. This makes it particularly useful in peptide synthesis, where stereochemistry and protection of functional groups are crucial .
属性
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583402 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106930-51-2 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1E,4E)-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline](/img/structure/B12752.png)
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12753.png)





![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)


![Octreotide[reduced]](/img/structure/B12769.png)



